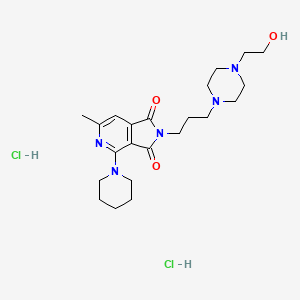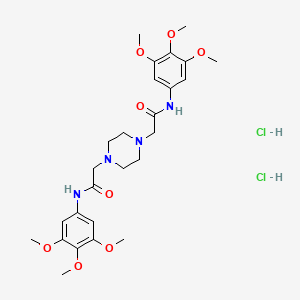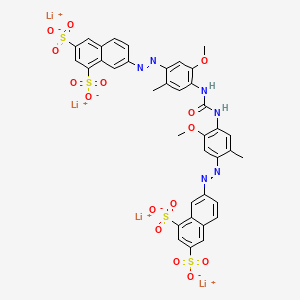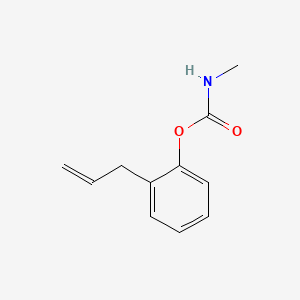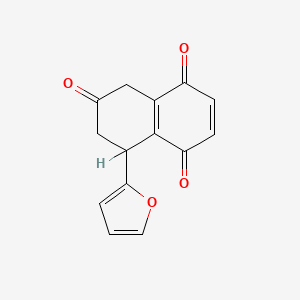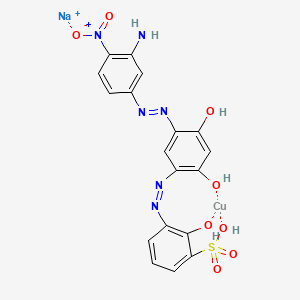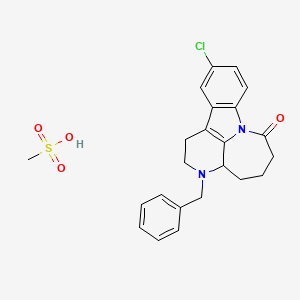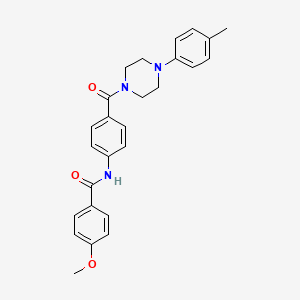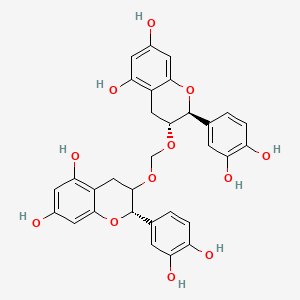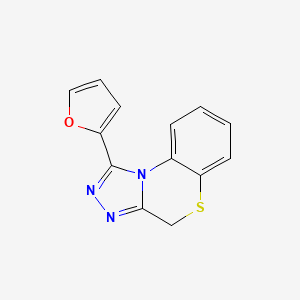
9-Tetradecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide is a complex organic compound characterized by its unique structure, which includes a hydroxy and methoxy substituted phenyl group attached to a tetradecenamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide typically involves a multi-step process. One common method starts with the preparation of the 4-hydroxy-3-methoxybenzylamine, which is then reacted with a tetradecenoyl chloride under basic conditions to form the desired amide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the tetradecenamide chain can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include quinone derivatives, saturated amides, and various substituted phenyl derivatives.
科学的研究の応用
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific functional properties.
作用機序
The mechanism by which N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding with proteins, affecting their function. Additionally, the compound’s structure allows it to interact with lipid membranes, potentially altering membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
- N(Z)-((4-Hydroxyphenyl)methyl)-9-tetradecenamide
- N(Z)-((3-Methoxyphenyl)methyl)-9-tetradecenamide
- N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-decenamide
Uniqueness
N(Z)-((4-Hydroxy-3-methoxyphenyl)methyl)-9-tetradecenamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of interactions with biological targets compared to similar compounds with only one substituent.
特性
CAS番号 |
95548-12-2 |
|---|---|
分子式 |
C22H35NO3 |
分子量 |
361.5 g/mol |
IUPAC名 |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]tetradec-9-enamide |
InChI |
InChI=1S/C22H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(25)23-18-19-15-16-20(24)21(17-19)26-2/h6-7,15-17,24H,3-5,8-14,18H2,1-2H3,(H,23,25)/b7-6- |
InChIキー |
MPJJUXAOMCGCAB-SREVYHEPSA-N |
異性体SMILES |
CCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
正規SMILES |
CCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


